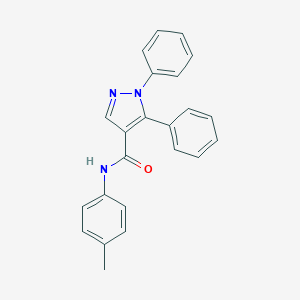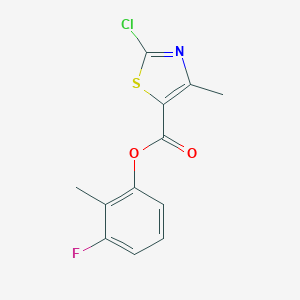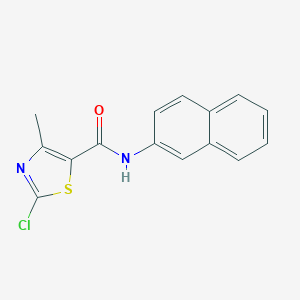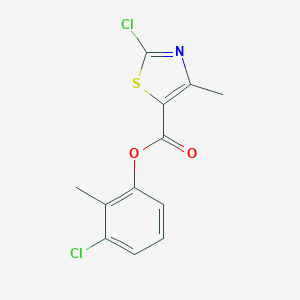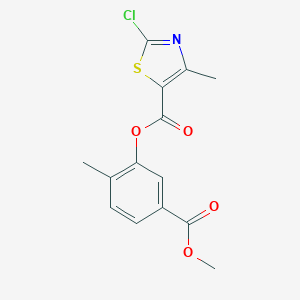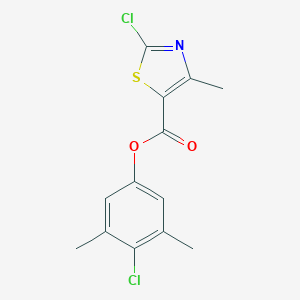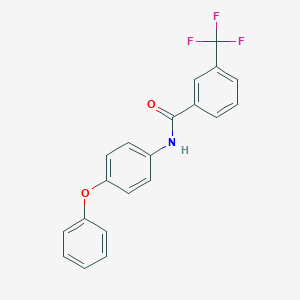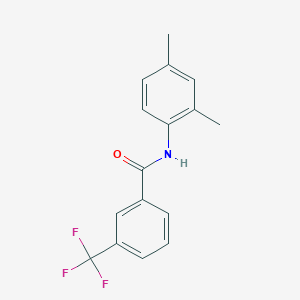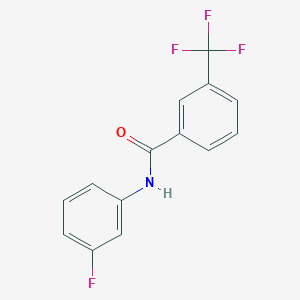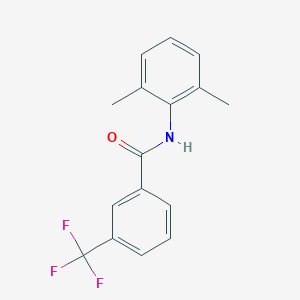![molecular formula C17H11F3N4S B287448 6-Benzyl-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287448.png)
6-Benzyl-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Benzyl-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of triazolo-thiadiazoles and has been found to exhibit interesting biochemical and physiological effects.
Aplicaciones Científicas De Investigación
The 6-Benzyl-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole compound has been extensively studied for its potential applications in various fields. One of the major areas of research is its use as a potential anticancer agent. Studies have shown that this compound exhibits significant cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer.
In addition to its anticancer properties, this compound has also been found to exhibit antibacterial and antifungal activities. Studies have shown that it can inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, Candida albicans, and Aspergillus niger.
Mecanismo De Acción
The mechanism of action of 6-Benzyl-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, studies have suggested that it may act by inducing apoptosis (programmed cell death) in cancer cells. It has also been found to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 6-Benzyl-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has significant biochemical and physiological effects. It has been found to induce DNA damage and inhibit cell cycle progression in cancer cells. It has also been found to inhibit the migration and invasion of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 6-Benzyl-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its potential as a potent anticancer agent. It has also been found to exhibit antibacterial and antifungal activities, making it a potential candidate for the development of new antibiotics.
However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to dissolve in certain experimental conditions. It also has a relatively short half-life, which can limit its effectiveness in certain applications.
Direcciones Futuras
There are several future directions for the study of 6-Benzyl-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One of the major areas of research is the development of more efficient synthesis methods that can produce larger quantities of the compound. Another area of research is the development of new derivatives of this compound that may exhibit enhanced anticancer and antibacterial activities.
Furthermore, more studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields. This includes investigating its potential as a therapeutic agent for other diseases besides cancer, such as bacterial and fungal infections. Overall, the study of 6-Benzyl-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole holds great promise for the development of new treatments for various diseases.
Métodos De Síntesis
The synthesis of 6-Benzyl-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been reported in the literature. One of the methods involves the reaction of 3-(trifluoromethyl)phenylhydrazine with 2-bromo-1-benzyl-1H-1,2,4-triazole in the presence of copper powder and potassium carbonate. The resulting product is then treated with sulfur and sodium hydroxide to obtain the final compound.
Propiedades
Nombre del producto |
6-Benzyl-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
|---|---|
Fórmula molecular |
C17H11F3N4S |
Peso molecular |
360.4 g/mol |
Nombre IUPAC |
6-benzyl-3-[3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C17H11F3N4S/c18-17(19,20)13-8-4-7-12(10-13)15-21-22-16-24(15)23-14(25-16)9-11-5-2-1-3-6-11/h1-8,10H,9H2 |
Clave InChI |
LDZPEVBRYNBDFJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC2=NN3C(=NN=C3S2)C4=CC(=CC=C4)C(F)(F)F |
SMILES canónico |
C1=CC=C(C=C1)CC2=NN3C(=NN=C3S2)C4=CC(=CC=C4)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



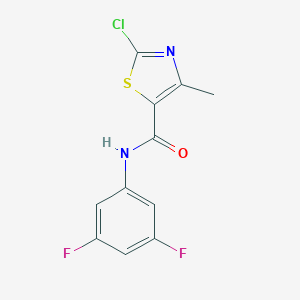
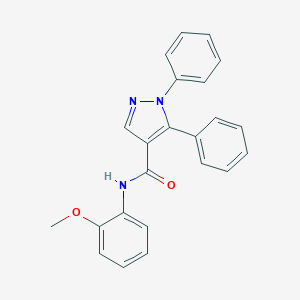
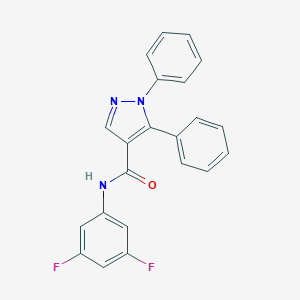
![2,6-Dichloro-3-fluoro-5-[(3-methyl-1-piperidinyl)carbonyl]pyridine](/img/structure/B287370.png)
